Hexanoate

描述

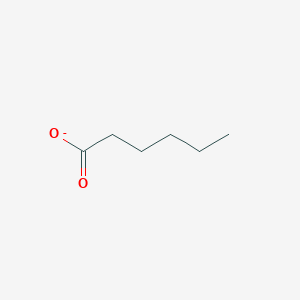

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

科学研究应用

Biofuel Production

Hexanoate is increasingly being explored as a biofuel additive due to its favorable combustion properties and ability to reduce harmful emissions. Research indicates that mixtures of hexyl this compound and 1-hexanol can be synthesized from renewable sources such as grape pomace, providing a sustainable alternative to traditional diesel fuels. These mixtures have shown significant reductions in carbon monoxide and soot emissions when blended with commercial diesel fuel, maintaining engine performance even at high blend ratios (up to 20 vol%) .

Table 1: Performance of this compound-Based Biofuels

| Fuel Composition | CO Emissions Reduction | Soot Emissions Reduction | Engine Performance |

|---|---|---|---|

| Diesel | Baseline | Baseline | Baseline |

| 80% Diesel + 20% Hexyl this compound | >40% reduction | >40% reduction | Maintained |

| 80% Diesel + 20% 1-Hexanol | >40% reduction | >40% reduction | Maintained |

Health and Nutrition

This compound has been studied for its effects on lipid metabolism and insulin sensitivity. In clinical settings, this compound supplementation has demonstrated potential benefits in improving metabolic parameters in individuals with obesity. Specifically, this compound can enhance the release of beneficial metabolites and hormones during digestion, potentially aiding in the management of chronic low-grade inflammation associated with obesity .

Case Study: this compound-Enriched Sunflower Oil

A study involving this compound-enriched sunflower oil showed that it could increase circulating levels of butyrate and this compound, leading to improved postprandial metabolic profiles in overweight individuals. The findings suggest that this oil could serve as a palatable alternative to traditional butyrate supplements .

Food Industry Applications

This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly used to produce various fruit flavors such as apple and banana. The synthesis of isoamyl this compound, for example, is optimized through various catalytic processes using deep eutectic solvents, enhancing flavor development in food products .

Table 2: Flavoring Applications of this compound

| Flavor Type | This compound Compound |

|---|---|

| Apple Flavor | Isoamyl this compound |

| Pineapple Flavor | Isoamyl this compound |

| Banana Flavor | Isoamyl this compound |

Industrial Applications

In industrial settings, hexanoic acid (from which hexanoates are derived) is used in the production of lubricants, adhesives, sealants, and coatings. Its properties make it suitable for applications requiring chemical stability and resistance to degradation . Additionally, hexanoic acid serves as an intermediate in the synthesis of various chemicals used across multiple sectors.

属性

CAS 编号 |

151-33-7 |

|---|---|

分子式 |

C6H11O2- |

分子量 |

115.15 g/mol |

IUPAC 名称 |

hexanoate |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |

InChI 键 |

FUZZWVXGSFPDMH-UHFFFAOYSA-M |

SMILES |

CCCCCC(=O)[O-] |

规范 SMILES |

CCCCCC(=O)[O-] |

同义词 |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。